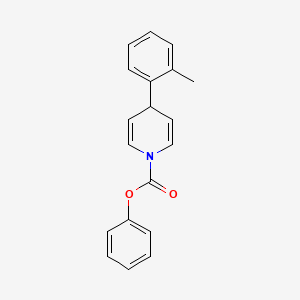

1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester is a complex organic compound with a unique structure that combines a pyridine ring with a carboxylic acid ester

Preparation Methods

The synthesis of 1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester typically involves several steps. One common method is the esterification of 1(4H)-Pyridinecarboxylic acid with 4-(2-methylphenyl)phenol. This reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the ester group into an alcohol. Lithium aluminum hydride is a typical reducing agent used for this purpose.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. These reactions often require specific catalysts and conditions, such as concentrated sulfuric acid for nitration or iron(III) chloride for halogenation.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in oxidative stress and inflammatory responses.

Comparison with Similar Compounds

1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester can be compared with other similar compounds, such as:

Benzoic acid, 4-methylphenyl ester: This compound has a similar ester functional group but lacks the pyridine ring, making it less versatile in certain applications.

Phosphoric acid, (1-methylethyl)phenyl diphenyl ester: This compound contains a phosphoric acid ester instead of a carboxylic acid ester, leading to different chemical properties and applications.

4-Hydroxy-2-quinolones: These compounds share some structural similarities but have different functional groups and biological activities.

The uniqueness of this compound lies in its combination of a pyridine ring with a carboxylic acid ester, providing a versatile scaffold for various chemical and biological applications.

Biological Activity

1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester (commonly referred to as Compound A) is a synthetic organic compound with potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H17NO2

- IUPAC Name : this compound

- CAS Number : 11437765

The compound features a pyridine ring substituted with a carboxylic acid group and two phenyl groups, which may influence its interaction with biological systems.

Antimicrobial Activity

Research indicates that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Minimum Inhibitory Concentration (MIC) : The MIC for related compounds has been reported as low as 0.64 µg/mL against MRSA, suggesting high potency .

Enzyme Inhibition

1(4H)-Pyridinecarboxylic acid derivatives have been studied for their ability to inhibit specific enzymes:

The biological mechanisms through which pyridinecarboxylic acids exert their effects are multifaceted:

- Enzyme Interaction : The carboxylic acid moiety may facilitate binding to active sites on enzymes, altering their activity.

- Membrane Disruption : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell lysis.

- Signal Transduction Modulation : Compounds may interfere with cellular signaling pathways, affecting cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university evaluated the antimicrobial efficacy of various pyridine derivatives against common pathogens. Compound A was included in the screening process and demonstrated significant inhibition against Gram-positive bacteria.

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of related compounds. The results indicated that compounds similar to Compound A had IC50 values in the micromolar range for hCA II inhibition, implying that further exploration into Compound A's potential as an enzyme inhibitor is warranted.

Comparative Analysis

The following table summarizes the biological activities of selected pyridinecarboxylic acid derivatives:

| Compound Name | MIC (µg/mL) | hCA II IC50 (µM) | Activity Type |

|---|---|---|---|

| 1(4H)-Pyridinecarboxylic Acid Derivative X | 0.64 | 0.36 | Antimicrobial/Inhibitor |

| 1(4H)-Pyridinecarboxylic Acid Derivative Y | 1.24 | 0.50 | Antimicrobial/Inhibitor |

| 1(4H)-Pyridinecarboxylic Acid Derivative Z | 2.00 | Not Available | Antimicrobial |

Properties

CAS No. |

651053-67-7 |

|---|---|

Molecular Formula |

C19H17NO2 |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

phenyl 4-(2-methylphenyl)-4H-pyridine-1-carboxylate |

InChI |

InChI=1S/C19H17NO2/c1-15-7-5-6-10-18(15)16-11-13-20(14-12-16)19(21)22-17-8-3-2-4-9-17/h2-14,16H,1H3 |

InChI Key |

SMZCDYSNYDWUQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2C=CN(C=C2)C(=O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.